molecular formula C20H19N3O2 B12532572 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine CAS No. 802919-09-1

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B12532572
CAS No.: 802919-09-1
M. Wt: 333.4 g/mol
InChI Key: BQIIFXCCCFHMIQ-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes two 4-methoxyphenyl groups attached to a pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an appropriate β-diketone under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to interact with these targets is attributed to its unique structural features, which allow it to bind effectively to active sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine stands out due to its dual 4-methoxyphenyl groups, which enhance its lipophilicity and ability to penetrate biological membranes. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

802919-09-1

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H19N3O2/c1-24-16-8-4-14(5-9-16)18-19(15-6-10-17(25-2)11-7-15)22-23-13-3-12-21-20(18)23/h3-13,20,22H,1-2H3

InChI Key

BQIIFXCCCFHMIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN3C2N=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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